Silver hexafluoroantimonate(1-)

Catalog No.
S766756
CAS No.
26042-64-8
M.F
AgF6Sb
M. Wt
343.619 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silver hexafluoroantimonate(1-)

CAS Number

26042-64-8

Product Name

Silver hexafluoroantimonate(1-)

IUPAC Name

silver;antimony(5+);hexafluoride

Molecular Formula

AgF6Sb

Molecular Weight

343.619 g/mol

InChI

InChI=1S/Ag.6FH.Sb/h;6*1H;/q+1;;;;;;;+5/p-6

InChI Key

GSXFODUDOAXUBF-UHFFFAOYSA-H

SMILES

Array

Synonyms

Silver fluoantimonate(V); Silver hexafluoroantimonate(V); Antimony Silver Fluoride (AgSbF6); Antimony Silver Fluoride (SbAgF6); Silver Antimony Fluoride (AgSbF6);Silver Hexafluoroantimonate; Silver Hexafluoroantimonate (AgSbF6);Silver Hexafluoroant

Canonical SMILES

F[Sb-](F)(F)(F)(F)F.[Ag+]

The exact mass of the compound Silver hexafluoroantimonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Silver hexafluoroantimonate(1-) (AgSbF6) is a premier organometallic reagent and halide abstractor utilized extensively in advanced synthesis and materials science. It serves as a highly efficient source of the weakly coordinating hexafluoroantimonate (SbF6-) anion. In procurement and process design, AgSbF6 is selected primarily for its ability to generate highly electrophilic, "naked" cationic metal centers by precipitating insoluble silver halides without subsequently coordinating to the newly formed vacant catalytic site [1]. Compared to more common silver salts, AgSbF6 exhibits exceptional solubility in organic solvents and provides superior hydrolytic and thermal stability, making it a critical enabler for high-turnover transition metal catalysis, superacid generation, and cationic polymerization workflows[2].

Substituting AgSbF6 with more common, lower-cost silver salts such as Silver tetrafluoroborate (AgBF4), Silver hexafluorophosphate (AgPF6), or Silver triflate (AgOTf) frequently results in catalyst deactivation, poor yields, or complete reaction failure [1]. The critical differentiator is the exceptionally low nucleophilicity and larger ionic radius of the SbF6- anion. In highly electrophilic processes, the tighter ion-pairing and higher coordinating ability of BF4- and PF6- anions quench the active cationic species. Furthermore, in the presence of strong Lewis acids or highly reactive intermediates, BF4- can decompose to release fluoride ions, leading to the rapid degradation of the target complex[2]. Consequently, for processes dependent on maintaining a naked cation, AgSbF6 is strictly non-interchangeable.

Superior Catalyst Activation in Asymmetric Cycloadditions

In the activation of chiral BINAP-silver complexes for intramolecular [4+2] cycloadditions, the choice of counterion dictates catalytic viability. Utilizing AgSbF6 (pKa = -31.3) generates a highly active catalyst that achieves quantitative yields (~100%). In stark contrast, substituting with AgBF4 or AgOTf under identical conditions yields only trace amounts of the desired product due to competitive coordination by the anion [1].

Evidence DimensionReaction yield in [4+2] cycloaddition
Target Compound Data~100% yield (quantitative)
Comparator Or BaselineAgBF4 and AgOTf (Trace yield)
Quantified Difference>95% absolute yield increase
ConditionsIntramolecular [4+2] cycloaddition in CH2Cl2 using chiral BINAP ligands

Buyers scaling asymmetric catalytic processes must select AgSbF6 to ensure the active cationic silver complex is not deactivated by counterion coordination.

Enabling Highly Electrophilic Acylation Intermediates

During the generation of highly active Gallium-based catalysts for Friedel-Crafts acylation, the silver salt determines whether the superacidic intermediate can form. Pairing GaCl3 with AgSbF6 successfully catalyzes the acylation of anisole with valeroyl anhydride, delivering a 91% yield of the target aromatic ketone. Conversely, attempting the exact same activation with AgBF4 or AgPF6 results in a 0% yield, completely failing to initiate the reaction [1].

Evidence DimensionYield of aromatic ketone via Friedel-Crafts acylation
Target Compound Data91% yield
Comparator Or BaselineAgBF4 or AgPF6 (0% yield)
Quantified DifferenceComplete toggle from 0% to 91% conversion
ConditionsReaction of anisole with valeroyl anhydride using GaCl3/AgX catalyst system at room temperature

For industrial synthesis of aromatic ketones, AgSbF6 is uniquely capable of stabilizing the highly reactive intermediate where standard fluorinated anions fail.

Prevention of Cation Decomposition in Polymerization

The stability of highly reactive cationic phosphorus(V)-nitrogen species, used as initiators for chain-growth condensation polymerization, is critically dependent on the counterion. Coupling the cation with the SbF6- anion from AgSbF6 yields an indefinitely stable complex in both solution and solid states. However, utilizing AgBF4 results in rapid decomposition into cyclic trimers and fluorides due to the reactivity of the BF4- anion [1].

Evidence DimensionStability of N-silylphosphoranimine cations
Target Compound DataIndefinitely stable in solution and solid state
Comparator Or BaselineAgBF4 (Rapid decomposition into trimers/fluorides)
Quantified DifferenceComplete stabilization vs. rapid degradation
ConditionsGeneration of cationic phosphorus(V)-nitrogen species for polymerization

Procurement of AgSbF6 is critical for materials science applications where stable, highly reactive cationic initiators are required for reproducible polymer synthesis.

Enhanced Turnover in Transition Metal C-H Functionalization

In Ruthenium-catalyzed ortho-arylation of anilides, the choice of silver additive significantly impacts the catalytic turnover. The use of AgSbF6 as an additive provides a 71% GC yield of the coupling product. In comparison, AgBF4 and AgOTf provide lower yields of 60% and 55%, respectively, while KPF6 is completely ineffective (0% yield) [1].

Evidence DimensionGC yield of ortho-arylated product
Target Compound Data71% yield
Comparator Or BaselineAgBF4 (60%), AgOTf (55%)
Quantified Difference11-16% absolute yield improvement
Conditionsortho-Arylation of anilides with phenylboronic acid, [{RuCl2(p-cymene)}2] catalyst, THF solvent

In high-value API precursor synthesis, the incremental yield boost and cleaner reaction profile provided by AgSbF6 directly reduces downstream purification costs.

Generation of Naked Transition Metal Catalysts

AgSbF6 is the premier choice for halide abstraction in the activation of Ruthenium, Gold, Palladium, and Rhodium complexes. Because the SbF6- anion does not coordinate to the newly formed vacant site, it ensures maximum catalytic activity in cross-coupling and C-H activation workflows where AgBF4 or AgOTf would poison the catalyst [1].

Initiator Formulation for Cationic Polymerization

Due to its ability to indefinitely stabilize highly reactive cationic species without undergoing fluoride decomposition, AgSbF6 is ideal for formulating photoinitiators and chemical initiators in epoxy resins and specialty polymers [2].

Synthesis of Highly Electrophilic Lewis Acids

AgSbF6 is employed in the generation of superacidic Gallium or Aluminum catalysts for Friedel-Crafts alkylations and acylations. It is specifically required in fine chemical manufacturing scenarios where standard fluorinated anions fail to initiate the reaction [3].

Hydrogen Bond Acceptor Count

6

Exact Mass

341.79932 Da

Monoisotopic Mass

341.79932 Da

Heavy Atom Count

8

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.83%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (20.83%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (95.83%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H411 (91.67%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Wikipedia

Silver hexafluoroantimonate

Dates

Last modified: 08-15-2023

Explore Compound Types